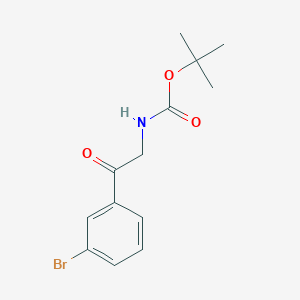

tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDAIEZTKCDPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738759 | |

| Record name | tert-Butyl [2-(3-bromophenyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339185-69-2 | |

| Record name | tert-Butyl [2-(3-bromophenyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 339185-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

An In-depth Technical Guide to the

Introduction

tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate is a valuable bifunctional molecule, incorporating a bromophenyl ketone moiety and a Boc-protected amine. This structure makes it a versatile intermediate in medicinal chemistry and drug development, serving as a scaffold for the synthesis of more complex pharmaceutical agents. The bromophenyl group provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the protected amine allows for subsequent peptide bond formation or other nucleophilic additions after a straightforward deprotection step. This guide provides a comprehensive overview of a reliable and efficient multi-step synthesis of this target compound, grounded in established chemical principles and supported by authoritative literature.

Strategic Analysis: A Retrosynthetic Approach

The design of a robust synthetic route begins with a logical deconstruction of the target molecule. Our strategy hinges on a three-step sequence that utilizes commercially available starting materials and employs high-yielding, well-understood chemical transformations.

The primary disconnection is at the carbamate linkage, revealing the key intermediate, 2-amino-1-(3-bromophenyl)ethanone. This α-amino ketone is best accessed from its corresponding α-halo ketone precursor, 2-bromo-1-(3-bromophenyl)ethanone, to mitigate the challenges of direct amination. The α-bromo ketone, in turn, is readily prepared by the selective bromination of 3'-bromoacetophenone.

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as bromine are highly corrosive and toxic, while sodium azide is acutely toxic and can form explosive heavy metal azides.

Protocol 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone (Intermediate II)

-

Apparatus Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubber (containing sodium thiosulfate solution).

-

Reaction: 3'-Bromoacetophenone (19.9 g, 100 mmol) is dissolved in 100 mL of methanol.

-

Bromination: Bromine (5.4 mL, 105 mmol) is added dropwise to the stirred solution at room temperature over 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).

-

Work-up: The reaction mixture is cooled to 0 °C in an ice bath. The precipitated product is collected by vacuum filtration and washed with a small amount of cold methanol.

-

Purification: The crude solid is recrystallized from methanol to afford 2-bromo-1-(3-bromophenyl)ethanone as a white crystalline solid.

Protocol 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone (Intermediate III)

-

Azide Formation: In a 500 mL round-bottomed flask, 2-bromo-1-(3-bromophenyl)ethanone (27.8 g, 100 mmol) is dissolved in 200 mL of acetone. Sodium azide (7.8 g, 120 mmol) is added, and the mixture is stirred vigorously at room temperature for 12 hours.

-

Isolation of Azide: The mixture is filtered to remove sodium bromide. The filtrate is concentrated under reduced pressure to yield crude 2-azido-1-(3-bromophenyl)ethanone, which is used directly in the next step without further purification. Caution: Do not heat concentrated organic azides.

-

Staudinger Reduction: The crude azide is dissolved in 250 mL of tetrahydrofuran (THF) and 20 mL of water. Triphenylphosphine (28.9 g, 110 mmol) is added portion-wise at room temperature. [1]4. Reaction Completion: The mixture is stirred for 8 hours at room temperature. Evolution of nitrogen gas should be observed. The reaction is monitored by IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in 200 mL of 1 M hydrochloric acid and washed with diethyl ether (3 x 100 mL) to remove triphenylphosphine oxide. The aqueous layer is then basified to pH > 10 with 3 M sodium hydroxide solution and extracted with dichloromethane (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 2-amino-1-(3-bromophenyl)ethanone as an oil or low-melting solid.

Protocol 3: (Target Compound)

-

Reaction Setup: 2-Amino-1-(3-bromophenyl)ethanone (21.4 g, 100 mmol) is dissolved in 250 mL of dichloromethane in a 500 mL flask.

-

Addition of Reagents: A solution of sodium bicarbonate (12.6 g, 150 mmol) in 150 mL of water is added, and the biphasic mixture is stirred vigorously. Di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) is added portion-wise over 15 minutes.

-

Reaction: The mixture is stirred at room temperature for 6-8 hours. Progress is monitored by TLC until the starting amine is consumed.

-

Work-up: The layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with water (100 mL) and brine (100 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The resulting crude product is purified by flash column chromatography on silica gel (eluent: 15-25% ethyl acetate in hexanes) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.

Quantitative Data Summary

| Step | Starting Material | Reagent(s) | Molar Eq. | Product | Expected Yield |

| 1 | 3'-Bromoacetophenone | Br₂ | 1.05 | 2-Bromo-1-(3-bromophenyl)ethanone | 85-90% |

| 2a | 2-Bromo-1-(3-bromophenyl)ethanone | NaN₃ | 1.2 | 2-Azido-1-(3-bromophenyl)ethanone | ~95% (crude) |

| 2b | 2-Azido-1-(3-bromophenyl)ethanone | PPh₃, H₂O | 1.1 | 2-Amino-1-(3-bromophenyl)ethanone | 80-88% |

| 3 | 2-Amino-1-(3-bromophenyl)ethanone | (Boc)₂O, NaHCO₃ | 1.1, 1.5 | Final Product | 90-95% |

Conclusion

The synthesis of this compound can be reliably achieved in three high-yielding steps from commercially available 3'-bromoacetophenone. The described pathway, involving α-bromination, azide displacement followed by a Staudinger reduction, and a final N-Boc protection, represents a robust and scalable method. The strategic choice of intermediates and reaction conditions ensures high selectivity and simplifies purification, making this protocol well-suited for implementation in research and drug development laboratories.

References

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Publishing. [Link]

- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

PubChem. 3'-Bromoacetophenone. National Institutes of Health. [Link]

-

PubChem. 2-Amino-1-(3-bromophenyl)ethanone. National Institutes of Health. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Organic Syntheses. Acetophenone, 3-bromo-. Organic Syntheses. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. RSC Publishing. [Link]

Sources

Chemical properties of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

An In-depth Technical Guide to tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

Introduction: A Versatile Synthon in Modern Medicinal Chemistry

This compound is a bifunctional organic molecule of significant interest to researchers in drug discovery and development. Its structure incorporates three key chemical motifs: a bromine-substituted aromatic ring, an α-aminoketone core, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination makes it a valuable building block—or synthon—for the synthesis of more complex molecules, particularly heterocyclic compounds and other scaffolds relevant to medicinal chemistry. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, the ketone offers a site for nucleophilic additions, and the Boc-protected amine allows for controlled deprotection and subsequent derivatization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important intermediate, grounded in established chemical principles and supported by relevant literature.

Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers

The molecular structure consists of a 3-bromophenyl group attached to a carbonyl, which is adjacent to a methylene group bearing a Boc-protected amine.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate | Derived |

| Molecular Formula | C₁₃H₁₆BrNO₃ | [2] |

| Molecular Weight | 314.18 g/mol | Calculated |

| Monoisotopic Mass | 313.03137 Da | [2] |

| SMILES | C1(=CC(=CC=C1)Br)C(=O)CNC(=O)OC(C)(C)C | Derived |

| InChIKey | Inferred from structure | Derived |

Physicochemical Properties

Experimental data for the target compound is not available. The following properties are estimated based on data for its structural isomer, tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate, and general principles of physical organic chemistry.

| Property | Estimated Value | Notes |

| Appearance | White to off-white solid | Typical for similar organic compounds |

| Melting Point | 80 - 100 °C | Range estimated based on similar structures |

| Boiling Point | > 350 °C (decomposes) | High boiling point expected due to molecular weight and polarity |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Sparingly soluble in alcohols. Insoluble in water. | Based on the nonpolar Boc group and aromatic ring, and the polar carbamate and ketone groups[3][4]. |

| pKa | ~16-18 (N-H proton) | The carbamate proton is weakly acidic. |

| LogP | ~3.0 | Predicted for the 4-bromo isomer[2]. |

Synthesis and Purification

The most logical and efficient synthesis of this compound involves a two-step process starting from the commercially available 3'-bromoacetophenone.

Sources

- 1. 2-Amino-1-(3-bromophenyl)ethanone | C8H8BrNO | CID 409750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Tert-butyl n-[2-(4-bromophenyl)-2-oxoethyl]carbamate (C13H16BrNO3) [pubchemlite.lcsb.uni.lu]

- 3. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 4. CAS 2142-63-4: 3-Bromoacetophenone | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide emphasizes the rationale behind spectroscopic interpretations and provides standardized protocols for data acquisition, ensuring scientific integrity and practical applicability in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural integrity is paramount for the successful development of target molecules. Spectroscopic analysis provides a non-destructive and highly informative method to confirm the chemical structure and purity of this compound. This guide will delve into the predicted spectroscopic data, offering a baseline for researchers working with this and structurally related molecules.

Molecular Structure and Key Functional Groups

Understanding the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals.

Figure 1: Chemical structure of this compound.

The key structural features include:

-

A 3-substituted bromophenyl ring: This will produce a characteristic splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

An aryl ketone (oxo group): This will show a distinct signal in the ¹³C NMR spectrum and a strong absorption in the IR spectrum.

-

A methylene group (CH₂): Situated between the ketone and the carbamate nitrogen, its protons will have a specific chemical shift.

-

A tert-butyl carbamate (Boc) protecting group: This will give a prominent singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR and IR spectra.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to provide key information about the proton environment in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | t, J ≈ 1.8 Hz | 1H | Ar-H |

| ~7.90 | dt, J ≈ 7.8, 1.3 Hz | 1H | Ar-H |

| ~7.70 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | Ar-H |

| ~7.40 | t, J ≈ 7.9 Hz | 1H | Ar-H |

| ~5.50 | br s | 1H | N-H |

| ~4.50 | d, J ≈ 4.5 Hz | 2H | -CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ |

Interpretation and Rationale:

-

Aromatic Protons (δ 7.40-8.10): The four protons on the 3-bromophenyl ring are expected to appear as distinct multiplets in the downfield region due to the deshielding effect of the aromatic ring and the carbonyl group. The predicted splitting patterns are based on typical coupling constants for meta-substituted benzene rings.

-

NH Proton (δ ~5.50): The carbamate N-H proton is expected to be a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

-

Methylene Protons (δ ~4.50): The methylene protons adjacent to the carbonyl group and the nitrogen atom are expected to be deshielded and appear as a doublet due to coupling with the N-H proton.

-

tert-Butyl Protons (δ 1.45): The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (ketone) |

| ~156 | C=O (carbamate) |

| ~138 | Ar-C |

| ~136 | Ar-C |

| ~131 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~123 | Ar-C (C-Br) |

| ~80 | -C(CH₃)₃ |

| ~48 | -CH₂- |

| ~28 | -C(CH₃)₃ |

Interpretation and Rationale:

-

Carbonyl Carbons (δ ~195 and ~156): The ketone carbonyl carbon is expected to be significantly downfield (~195 ppm), while the carbamate carbonyl carbon will appear further upfield (~156 ppm).

-

Aromatic Carbons (δ ~123-138): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the bromine atom (C-Br) is expected at ~123 ppm.

-

tert-Butyl Carbons (δ ~80 and ~28): The quaternary carbon of the tert-butyl group is predicted around 80 ppm, and the three equivalent methyl carbons will appear around 28 ppm.

-

Methylene Carbon (δ ~48): The methylene carbon will be found in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~3080 | Weak | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1570 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

Interpretation and Rationale:

-

N-H Stretch (~3350 cm⁻¹): A medium intensity band is expected for the N-H stretching vibration of the carbamate.

-

C=O Stretches (~1710 and ~1685 cm⁻¹): Two strong absorption bands are predicted for the two carbonyl groups. The carbamate carbonyl will likely appear at a higher wavenumber than the aryl ketone carbonyl.

-

Aromatic C=C Stretch (~1570 cm⁻¹): A characteristic absorption for the aromatic ring.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 314/316 | [M+H]⁺ isotopic pattern for Br |

| 258/260 | Loss of C₄H₈ (isobutylene) |

| 240/242 | Loss of C₄H₉O₂ (Boc group) |

| 183/185 | 3-bromobenzoyl cation |

| 57 | tert-butyl cation |

Interpretation and Rationale:

-

Molecular Ion Peak: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities. The protonated molecule [M+H]⁺ is expected at m/z 314 and 316.

-

Fragmentation: Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) and the entire Boc group (101 Da). The fragmentation of the aryl ketone can lead to the formation of the 3-bromobenzoyl cation. The base peak is likely to be the tert-butyl cation at m/z 57.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy Workflow

Figure 2: Standard workflow for NMR data acquisition and processing.

FTIR Spectroscopy Workflow

Figure 3: Workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Mass Spectrometry Workflow

Figure 4: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of analogous structures, serve as a valuable reference for researchers in the field. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

-

PubChem. 3'-Bromoacetophenone. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the ¹H NMR Characterization of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate. As a key intermediate in various synthetic pathways, particularly in medicinal chemistry, a thorough understanding of its structural confirmation via NMR is paramount. This document will delve into the theoretical underpinnings of the expected ¹H NMR spectrum, present a detailed experimental protocol, and offer an in-depth interpretation of the spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust, field-proven guide for researchers.

Introduction: The Significance of Structural Verification

In the realm of drug discovery and development, the unambiguous structural elucidation of synthesized compounds is a critical, non-negotiable step. ¹H NMR spectroscopy stands as one of the most powerful and accessible techniques for this purpose, providing detailed information about the electronic environment of protons within a molecule. This compound possesses several distinct proton environments, making ¹H NMR an ideal tool for its characterization. This guide will walk through the process of predicting, acquiring, and interpreting the ¹H NMR spectrum of this compound, ensuring scientific integrity and fostering a deeper understanding of the underlying principles.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Theoretical ¹H NMR Spectral Predictions

Before acquiring an experimental spectrum, it is crucial to predict the expected chemical shifts (δ), multiplicities, and integrations for each proton in the molecule. This predictive approach is grounded in the fundamental principles of NMR, including chemical equivalence and spin-spin coupling.[1]

Expected Proton Environments and Chemical Shifts

The structure of this compound presents five distinct sets of protons:

-

tert-Butyl Protons (9H): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds.[2] They are in a shielded environment, and their signal is expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.4-1.5 ppm .[3]

-

Methylene Protons (2H): These two protons are adjacent to both a carbonyl group and a nitrogen atom of the carbamate. The electron-withdrawing nature of these groups will deshield the methylene protons, shifting their signal downfield. We can anticipate this signal to appear in the range of δ 4.0-5.0 ppm .

-

Carbamate Proton (1H): The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature.[4] In a non-protic solvent like CDCl₃, it is expected to be a broad singlet, typically in the range of δ 5.0-6.0 ppm . In a hydrogen-bond accepting solvent like DMSO-d₆, this peak can shift significantly downfield.[5]

-

Aromatic Protons (4H): The 3-bromophenyl group gives rise to a complex pattern in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm ).[6][7] The four aromatic protons are chemically non-equivalent. Based on the substitution pattern, we can predict their relative chemical shifts and multiplicities. The proton ortho to the bromo group and meta to the acetyl group is expected to be the most downfield, while the proton ortho to the acetyl group and meta to the bromo group will also be significantly deshielded.

Predicted Splitting Patterns (Multiplicities)

The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule).

-

tert-Butyl Protons: No adjacent protons, so a singlet (s) is expected.

-

Methylene Protons: These protons are adjacent to the N-H proton. Therefore, they are expected to appear as a doublet (d) .

-

Carbamate Proton: This proton is adjacent to the two methylene protons. It should appear as a triplet (t) .

-

Aromatic Protons: The splitting patterns in a meta-disubstituted benzene ring can be complex.[8] We would anticipate a combination of doublets, triplets, and potentially doublet of doublets, depending on the coupling constants.[9][10]

-

The proton between the two substituents will likely appear as a triplet.

-

The protons ortho to one substituent and meta to the other will likely be doublets of doublets.

-

The proton para to the bromine will likely be a triplet or a doublet of doublets.

-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A meticulously executed experimental protocol is the foundation of reliable spectral data.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. It is crucial to use a solvent that fully dissolves the sample and is chemically inert. Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm.[1]

-

Sample Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 300 MHz or higher field NMR spectrometer is recommended for good signal resolution, particularly for the aromatic region.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

-

-

Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm.

-

Spectral Interpretation and Data Analysis

The following table summarizes the expected ¹H NMR data for this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| tert-Butyl (9H) | ~ 1.45 | 9H | Singlet (s) | - |

| Methylene (2H) | ~ 4.50 | 2H | Doublet (d) | ~ 6.0 |

| Carbamate (1H) | ~ 5.50 | 1H | Triplet (t) | ~ 6.0 |

| Aromatic (1H, H-6) | ~ 7.85 | 1H | Doublet (d) | ~ 7.8 |

| Aromatic (1H, H-2) | ~ 7.70 | 1H | Singlet (s) | - |

| Aromatic (1H, H-4) | ~ 7.60 | 1H | Doublet (d) | ~ 7.8 |

| Aromatic (1H, H-5) | ~ 7.35 | 1H | Triplet (t) | ~ 7.8 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.

Caption: Correlation of molecular structure with expected ¹H NMR signals.

Conclusion: A Self-Validating System for Structural Confirmation

The ¹H NMR characterization of this compound provides a clear and definitive confirmation of its structure. The congruence between the predicted spectrum and the experimentally obtained data—in terms of chemical shifts, integrations, and multiplicities—forms a self-validating system. Any significant deviation from the expected spectrum would warrant further investigation into the purity of the sample or the possibility of an alternative structure. This guide provides the necessary framework for researchers to confidently and accurately perform this critical analytical step in their synthetic workflows.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link][6]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link][4]

-

University of Minnesota Duluth. (n.d.). Short Summary of 1H-NMR Interpretation. [Link][7][11]

-

Oregon State University. (2022). 1H NMR Chemical Shift. [Link][12]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. [Link][3]

-

PubChem. (n.d.). tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. [Link][14]

-

Royal Society of Chemistry. (n.d.). Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. [Link][15]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][1]

-

ResearchGate. (n.d.). On NH NMR Chemical Shifts, Part I. [Link][5]

-

YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link][8]

-

University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link][10]

-

National Center for Biotechnology Information. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link][2]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

Statement of Purpose

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Synthetic intermediates, such as tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate, form the critical building blocks of potential therapeutic agents. Their purity and structural integrity must be unequivocally verified before their progression in a synthetic pathway. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary analytical technique for this purpose, offering direct insight into the carbon skeleton of a molecule.[1]

This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only a predicted spectral analysis but also the underlying causal logic for experimental choices and spectral interpretation.

The Analyte: A Structural Overview

The target molecule, this compound, is a multi-functional compound. To effectively interpret its ¹³C NMR spectrum, we must first dissect its constituent chemical environments.

-

3-Bromophenyl Group: A substituted aromatic ring where the bromine and the keto-ethyl-carbamate groups create a specific electronic environment, influencing the chemical shifts of the six aromatic carbons.

-

Ketone Carbonyl (C=O): An sp²-hybridized carbon double-bonded to an oxygen atom, which is strongly deshielded and thus expected to appear far downfield.

-

Methylene Group (-CH₂-): An sp³-hybridized carbon situated between two electron-withdrawing groups: the ketone and the carbamate nitrogen.

-

Carbamate Moiety (-NH-C(=O)O-): This group contains its own carbonyl carbon, which is distinct from the ketone, as well as the tert-butyl group.

-

tert-Butyl Group (-C(CH₃)₃): Comprising a quaternary carbon and three chemically equivalent methyl carbons.

Due to the lack of a plane of symmetry in the molecule, all 13 carbon atoms are chemically non-equivalent. Therefore, we anticipate observing 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.[2][3]

Figure 1: Molecular structure of the analyte with carbon atoms numbered for NMR assignment.

Experimental Protocol: A Self-Validating Approach

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the logical selection of acquisition parameters.

Sample Preparation

-

Analyte Weighing: Accurately weigh 50-100 mg of this compound. This concentration is optimal for obtaining a high signal-to-noise ¹³C spectrum in a reasonable timeframe (typically 20-60 minutes).[4] A lower concentration would necessitate a significantly longer acquisition time, while an overly concentrated sample can lead to line broadening due to increased viscosity.[4]

-

Solvent Selection & Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing capacity for a wide range of organic compounds and its single, well-defined solvent resonance at approximately 77.16 ppm, which can serve as a secondary chemical shift reference.

-

Homogenization and Filtration: Prepare the sample in a small vial to ensure complete dissolution, using gentle vortexing if necessary. Subsequently, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5mm NMR tube. This step is critical to remove any microscopic particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to the NMR tube. TMS is the universally accepted primary reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[5] It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.

Data Acquisition Workflow

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Spectrometer Parameters

-

Spectrometer: 400 MHz (or higher) spectrometer.

-

Nucleus: ¹³C

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Relaxation Delay (d1): 2 seconds. Quaternary carbons, having no attached protons, exhibit longer relaxation times. A 2-second delay is a reasonable starting point to ensure they are sufficiently relaxed between pulses to be properly quantified, though longer delays may be needed for precise integration.

-

Number of Scans (ns): 1024 or higher. The low natural abundance of the ¹³C isotope requires signal averaging over many scans to achieve an adequate signal-to-noise ratio.

Theoretical Spectral Analysis and Peak Assignment

The chemical shift of a carbon nucleus is dictated by its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the applied magnetic field and causing its signal to appear at a higher chemical shift (further downfield).[6][7]

Predicted Chemical Shifts

Below is a detailed prediction of the chemical shift for each unique carbon in this compound, based on established chemical shift ranges for analogous functional groups.[6][8]

| Carbon Atom (Fig. 1) | Carbon Type | Predicted Chemical Shift (ppm) | Rationale |

| C7 | Ketone (Ar-C =O) | 190 – 198 | The ketone carbonyl carbon is highly deshielded by the adjacent oxygen and aromatic ring, placing it in the characteristic ketone region.[6] |

| C9 | Carbamate (C =O) | 152 – 156 | The carbamate carbonyl is less deshielded than a ketone due to electron donation from the adjacent nitrogen and oxygen atoms.[9] |

| C1 | Aromatic (Quaternary, C-C=O) | 135 – 140 | This is a quaternary aromatic carbon attached to the electron-withdrawing ketone group, causing a significant downfield shift. |

| C3 | Aromatic (Quaternary, C-Br) | 120 – 125 | The carbon directly attached to bromine. The "heavy atom effect" can cause a shift that is sometimes counterintuitive, but it generally falls within the aromatic region.[10] |

| C2, C4, C5, C6 | Aromatic (CH) | 125 – 135 | These four aromatic carbons are attached to hydrogen. Their precise shifts are influenced by their position relative to the two substituents (bromo and acyl groups). |

| C10 | tert-Butyl (Quaternary, O-C ) | 79 – 82 | This quaternary carbon is attached to an oxygen atom, causing a strong deshielding effect that shifts it significantly downfield from typical sp³ carbons.[9] |

| C8 | Methylene (-C H₂-N) | 45 – 55 | This methylene carbon is positioned between two electron-withdrawing groups (the ketone and the carbamate nitrogen), resulting in a downfield shift. |

| C11, C12, C13 | tert-Butyl (Methyl, -C H₃) | 28 – 29 | These three methyl carbons are equivalent and appear as a single, intense signal in the typical aliphatic region.[9] |

Step-by-Step Spectral Interpretation

-

Identify the Carbonyl Region (>150 ppm): The two most downfield signals will correspond to the two carbonyl carbons. The signal closer to ~195 ppm is assigned to the ketone (C7), and the signal near ~154 ppm is assigned to the carbamate (C9).

-

Analyze the Aromatic Region (120-140 ppm): Six distinct signals are expected. The two quaternary carbons (C1 and C3) will typically have lower intensity than the four proton-attached carbons (C2, C4, C5, C6). Advanced techniques like DEPT-135 would show only the CH carbons, confirming their assignment.

-

Locate the tert-Butyl Quaternary Carbon (~80 ppm): A single, low-intensity signal around 80 ppm is characteristic of the quaternary carbon of the Boc-protecting group (C10). Its low intensity is due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.

-

Assign the Methylene Carbon (~50 ppm): The signal appearing around 50 ppm corresponds to the methylene carbon (C8). A DEPT-135 experiment would show this as a negative peak, confirming it as a CH₂ group.

-

Find the tert-Butyl Methyl Signal (~28 ppm): The most upfield signal, and likely the most intense in the spectrum, will be from the three equivalent methyl carbons (C11, C12, C13) of the tert-butyl group.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural elucidation. A successful analysis hinges on a combination of careful sample preparation, logical parameter selection, and a foundational understanding of how the molecule's distinct functional groups influence the ¹³C chemical shifts. By predicting the spectrum based on established principles and then systematically assigning each of the 13 expected signals, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Journal of the American Chemical Society.

-

ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. Journal of Chemical Education. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. Retrieved from [Link]

- Unknown Source. (n.d.). 13C NMR spectroscopy • Chemical shift.

- Supporting Information. (n.d.).

-

PubChem. (n.d.). tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. Retrieved from [Link]

-

Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Unknown Source. (n.d.). 13C-NMR.

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

-

YouTube. (2023, December 10). Carbon-13 NMR Spectroscopy Explained. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Mass spectrometry of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

An In-depth Technical Guide to the Mass Spectrometric Analysis of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a compound representative of N-Boc protected aminoketone intermediates frequently encountered in pharmaceutical synthesis and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causality behind experimental design, from sample preparation to the intricate interpretation of fragmentation patterns. We will establish a self-validating workflow using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), detailing the predictable and diagnostic fragmentation pathways of the N-Boc group, the brominated aromatic ring, and the alpha-cleavage of the ketone moiety. This guide is intended for researchers, scientists, and drug development professionals who require robust structural confirmation and characterization of complex small molecules.

Introduction to the Analyte: A Key Synthetic Intermediate

The target analyte, this compound, incorporates several key functional groups that are ubiquitous in modern organic synthesis. The tert-butyloxycarbonyl (N-Boc) group is one of the most common protecting groups for amines, valued for its stability in various conditions and its relatively mild cleavage requirements.[1][2] The bromophenylketone structure serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate characterization of such intermediates is paramount to ensure the integrity of a synthetic route and the identity of the final active pharmaceutical ingredient.

Analyte Properties:

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₃H₁₆BrNO₃ |

| Average Molecular Weight | 314.17 g/mol |

| Monoisotopic Mass | 313.0314 Da (for ⁷⁹Br), 315.0293 Da (for ⁸¹Br) |

| Key Structural Features | N-Boc Protected Amine, Aryl Ketone, Brominated Phenyl Ring |

The presence of bromine is a critical feature for mass spectrometric analysis, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly equal abundance (50.54% and 49.46%, respectively).[3][4] This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where the M+ and M+2 peaks appear with an approximate 1:1 intensity ratio, serving as an immediate diagnostic marker.[3]

Foundational Principles: Electrospray Ionization for Targeted Analysis

For a molecule of this nature—polar and semi-labile—Electrospray Ionization (ESI) is the technique of choice. ESI is a "soft ionization" method that transfers ions from a liquid solution into the gas phase with minimal internal energy impartation, thereby preserving the intact molecular ion for initial detection (MS1).[5] This is crucial, as more aggressive ionization techniques would likely cause premature fragmentation of the thermally and acid-labile N-Boc group.[6]

The analysis is best conducted in positive ion mode ([M+H]⁺), as the molecule contains multiple sites amenable to protonation, namely the nitrogen atom of the carbamate and the oxygen atoms of the carbonyl groups.[7] By coupling ESI with tandem mass spectrometry (MS/MS), we can selectively isolate the protonated molecular ion and subject it to Collision-Induced Dissociation (CID) to generate structurally informative fragment ions. This multi-stage process (MS²) allows for unambiguous confirmation of the molecule's constituent parts.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, to ensure accurate mass measurements for both precursor and product ions.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic.

-

Mobile Phase Mimic: A typical composition is 50:50 acetonitrile:water with 0.1% formic acid. The inclusion of formic acid is critical; it acidifies the solution, promoting the formation of the [M+H]⁺ ion in the ESI source and enhancing signal intensity.[6]

Instrumentation and Parameters

The key to a successful analysis is balancing the instrumental parameters to maximize the signal of the intact molecular ion in the MS1 scan while allowing for controlled, reproducible fragmentation in the MS/MS scan.

| Parameter | Recommended Setting | Rationale / Causality |

| Ionization Mode | ESI Positive | Promotes protonation at the carbamate and carbonyl sites for [M+H]⁺ formation.[7] |

| Capillary Voltage | 3.0 - 4.0 kV | Optimal voltage for generating a stable Taylor cone and efficient ion emission from the ESI needle.[8][9] |

| Cone/Fragmentor Voltage | Low (e.g., 20-40 V) | A low voltage is crucial to prevent in-source fragmentation of the labile N-Boc group, ensuring the [M+H]⁺ ion is the base peak in the MS1 spectrum.[6] |

| Drying Gas Flow & Temp | Instrument Dependent | Set to ensure efficient desolvation of the ESI droplets without causing thermal degradation of the analyte. |

| MS1 Scan Range | m/z 100 - 500 | A range sufficient to encompass the expected molecular ion (~m/z 314/316) and its major fragments. |

| MS/MS Precursor Ion | m/z 314.0 (⁷⁹Br) and 316.0 (⁸¹Br) | Isolate both major isotopic peaks of the molecular ion for fragmentation. |

| Collision Energy (CID) | Ramped (e.g., 10-30 eV) | Ramping the collision energy allows for the observation of both low-energy (e.g., Boc loss) and higher-energy (e.g., ring cleavage) fragmentations in a single experiment. |

Experimental Workflow Diagram

The logical flow of the experiment is designed to first confirm the presence and mass of the target analyte and then to elucidate its structure through controlled fragmentation.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information through a systematic and logical approach. The key diagnostic signatures are: 1) a characteristic M+ and M+2 isotopic pattern in the MS1 scan confirming the presence of a single bromine atom, and 2) predictable fragmentation in the MS/MS scan, dominated by the sequential loss of isobutylene and carbon dioxide from the N-Boc protecting group, and the formation of a stable bromobenzoyl cation via alpha-cleavage. By employing the high-resolution ESI-MS/MS workflow detailed in this guide, researchers can achieve unambiguous structural confirmation of this and similar synthetic intermediates, ensuring the quality and integrity of their chemical research and development processes.

References

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link] [6]9. Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link] [5]10. eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link] 11. Organic Syntheses. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. whitman.edu [whitman.edu]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Infrared spectroscopy of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

<An In-depth Technical Guide to the Infrared Spectroscopy of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic properties of this compound, a key intermediate in pharmaceutical synthesis. This document outlines the theoretical basis for its IR spectrum, presents a detailed experimental protocol for acquiring high-quality data using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, and offers an in-depth analysis of the resulting spectrum. By elucidating the correlation between molecular structure and vibrational frequencies, this guide serves as an essential reference for the unambiguous identification and quality assessment of this compound in a research and development setting.

PART 1: Foundational Principles and Molecular Structure

This compound is a multifunctional molecule featuring a carbamate, an aromatic ketone, and a brominated phenyl ring. Each of these functional groups possesses characteristic vibrational modes that give rise to a unique and identifiable infrared spectrum. Understanding these fundamental absorptions is critical for accurate spectral interpretation.

The primary vibrational modes anticipated in the IR spectrum include:

-

N-H Stretching: The secondary amine of the carbamate.

-

C=O Stretching: Distinct absorptions from the ketone and carbamate carbonyls.

-

Aromatic C-H and C=C Stretching: Vibrations associated with the bromophenyl ring.

-

Aliphatic C-H Stretching: From the tert-butyl and methylene groups.

-

C-N and C-O Stretching: Associated with the carbamate and tert-butoxy groups.

-

C-Br Stretching: A key indicator in the fingerprint region.

PART 2: Experimental Protocol for High-Fidelity Spectral Acquisition

The use of Attenuated Total Reflectance (ATR) coupled with FTIR spectroscopy is the preferred method for analyzing solid samples like this compound due to its minimal sample preparation and high reproducibility.[1][2]

Instrumentation:

-

FTIR Spectrometer with a diamond or zinc selenide ATR accessory.[3][4]

-

Solid sample of this compound.

-

Spatula and cleaning solvents (e.g., isopropanol).

Workflow for ATR-FTIR Analysis:

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Detailed Steps:

-

Crystal Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove any residues.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the measurement area.[5]

-

Pressure Application: Use the instrument's pressure arm to ensure intimate contact between the sample and the ATR crystal. This is crucial for obtaining a high-quality spectrum.[6]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[7]

-

Data Processing: The resulting spectrum should be baseline corrected and normalized for accurate peak analysis.

PART 3: In-Depth Spectral Analysis and Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

Table of Characteristic Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| ~3350 | N-H Stretch (Carbamate) | Medium | A relatively sharp peak indicative of the secondary amine. |

| ~3070 | Aromatic C-H Stretch | Weak-Medium | Associated with the C-H bonds of the phenyl ring.[8] |

| ~2970 | Aliphatic C-H Stretch | Strong | Asymmetric and symmetric stretches of the tert-butyl and methylene groups. |

| ~1715 | C=O Stretch (Carbamate) | Strong | Typically at a higher frequency than the ketone carbonyl. |

| ~1690 | C=O Stretch (Ketone) | Strong | Conjugation with the phenyl ring lowers the frequency.[9][10] |

| ~1520 | N-H Bend (Amide II) | Medium | A characteristic band for secondary amides/carbamates. |

| ~1595, 1475 | Aromatic C=C Stretch | Medium-Weak | Skeletal vibrations of the benzene ring. |

| ~1250 | C-N Stretch | Medium-Strong | Associated with the carbamate functional group. |

| ~1160 | C-O Stretch | Strong | Characteristic of the tert-butoxy group. |

| Below 800 | C-Br Stretch | Medium | In the fingerprint region, confirming the presence of the bromo-substituent. |

Key Interpretive Points:

-

The presence of two distinct carbonyl peaks is a strong indicator of the ketone and carbamate functionalities. The relative positions are influenced by electronic effects; the nitrogen atom in the carbamate increases the frequency of its C=O stretch compared to the ketone.

-

The N-H stretching and bending vibrations are definitive for the carbamate group.

-

The combination of aromatic C-H and C=C stretching peaks, along with the C-Br stretch, confirms the presence and substitution pattern of the bromophenyl ring.

Visual Representation of Key Vibrational Modes:

Caption: Correlation of key functional groups in this compound with their characteristic IR absorption regions.

PART 4: Conclusion and Best Practices

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. A properly acquired ATR-FTIR spectrum provides a unique molecular fingerprint, allowing for rapid and reliable confirmation of the compound's identity and purity. For robust and reproducible results, it is imperative to ensure proper sample handling, consistent pressure application in ATR measurements, and a clean optical path. This guide provides the foundational knowledge and practical steps to achieve these goals, empowering researchers to confidently utilize IR spectroscopy in their synthetic and analytical workflows.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007).

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Drawell Scientific Instrument Co., Ltd. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

- Madej, D., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Applied Sciences, 12(24), 12844.

-

National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

Sources

- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 2. mt.com [mt.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Stability of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate in Solution: An In-depth Technical Guide

Introduction

tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate is a key intermediate in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a Boc-protected amine and an α-bromoketone moiety, presents unique stability challenges that are critical to understand and manage during drug development and manufacturing. This guide provides a comprehensive technical overview of the stability of this compound in solution, outlining potential degradation pathways and offering a robust experimental framework for its assessment. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the integrity and quality of this important synthetic intermediate.

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[1] Forced degradation studies, also known as stress testing, are an essential component of the drug development process, providing crucial information on potential degradation products and pathways.[2][3] This guide will delve into the specific chemical liabilities of this compound and provide detailed protocols for a comprehensive forced degradation study.

Chemical Structure and Inherent Stability Considerations

The structure of this compound contains two primary functional groups that are susceptible to degradation:

-

tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is notoriously labile to acidic conditions and can also be thermally unstable.[4] Cleavage of the Boc group under acidic conditions proceeds via a well-established mechanism involving the formation of a stable tert-butyl cation.

-

α-Bromoketone: The α-bromoketone moiety is a reactive electrophilic center. It is susceptible to nucleophilic attack and can undergo various reactions, including hydrolysis and substitution. The presence of the bromine atom alpha to the carbonyl group also influences the reactivity of the carbonyl itself.[5]

Understanding the interplay of these two functional groups is paramount to predicting and analyzing the stability of the entire molecule.

Predicted Degradation Pathways

Based on the known chemistry of carbamates and α-haloketones, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary degradation pathway is expected to be the cleavage of the Boc group, yielding 2-amino-1-(3-bromophenyl)ethan-1-one. The α-bromoketone moiety may also undergo acid-catalyzed enolization.[6]

Base-Catalyzed Hydrolysis: In basic media, the carbamate linkage can be susceptible to hydrolysis, although this is generally slower than acid-catalyzed cleavage of the Boc group.[7][8] More significantly, the α-bromoketone can undergo Favorskii rearrangement or nucleophilic substitution by hydroxide ions to form an α-hydroxyketone.

Oxidative Degradation

The molecule does not contain functional groups that are highly susceptible to oxidation. However, forced oxidative conditions (e.g., using hydrogen peroxide) should be employed to confirm this and to identify any unexpected degradation products.

Thermal Degradation

The Boc group is known to be thermally unstable and can be cleaved at elevated temperatures.[4] The overall stability of the molecule under dry heat and in solution at elevated temperatures should be assessed.

Photodegradation

Aromatic bromides and ketones can be susceptible to photolytic cleavage or rearrangement upon exposure to UV or visible light.[9] Therefore, photostability testing is a crucial part of the forced degradation study.

Experimental Design for a Comprehensive Forced Degradation Study

A systematic forced degradation study is essential to identify and characterize the potential degradants of this compound. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[10]

Workflow for Forced Degradation Studies

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onyxipca.com [onyxipca.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate (CAS 339185-70-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate, identified by its CAS number 339185-70-5, has emerged as a valuable intermediate, offering a unique combination of reactive functionalities and protective group chemistry. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a pivotal component in the development of novel therapeutic agents and functional materials. As we delve into the core attributes of this molecule, we aim to equip researchers and drug development professionals with the critical knowledge required to harness its full synthetic potential.

Core Molecular Characteristics

tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is a bifunctional organic molecule featuring a brominated aromatic ring and a carbamate-protected amino group. This strategic arrangement of functional groups makes it an attractive starting material for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is presented in the table below. These properties are essential for its handling, storage, and application in various solvent systems.

| Property | Value | Source |

| CAS Number | 339185-70-5 | - |

| Molecular Formula | C₁₃H₁₆BrNO₃ | - |

| Molecular Weight | 314.18 g/mol | - |

| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate | - |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.[1] | [1] |

Structural Elucidation

The molecular structure of tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is fundamental to understanding its reactivity and synthetic utility. The presence of a ketone, a bromine atom on the phenyl ring, and a Boc-protected amine are the key features.

Caption: 2D structure of tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate.

Synthesis and Manufacturing

The synthesis of tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is typically achieved through the reaction of a suitable amine with an activated carbonyl compound. The Boc (tert-butoxycarbonyl) protecting group is introduced to modulate the reactivity of the amino group during subsequent synthetic steps.

Synthetic Pathway

A common and efficient method for the preparation of this compound involves the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one with tert-butyl carbamate in the presence of a base.

Caption: General synthetic scheme for tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate.

Detailed Experimental Protocol (Prophetic)

Based on analogous reactions, a plausible experimental protocol is provided below. This protocol should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add tert-butyl carbamate (1.1 eq).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate.

Applications in Research and Development

The synthetic utility of tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate stems from its ability to participate in a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules with potential biological activity or material properties.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a key building block in the synthesis of various pharmaceutical compounds.[][3][4] The presence of the bromine atom allows for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl or heteroaryl substituents. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

Derivatives of this carbamate have been explored in the development of enzyme inhibitors. For instance, related di-tert-butylphenol compounds have shown potential as dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) inhibitors, which are key enzymes in inflammatory pathways.[5][6] The core structure provided by tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate can be elaborated to generate libraries of compounds for screening against various enzymatic targets.

The carbamate moiety is a common feature in many therapeutic agents.[7] The structural motif of the title compound makes it a suitable precursor for the synthesis of molecules targeting Toll-like receptors (TLRs), such as TLR7 and TLR8, which are implicated in inflammatory and autoimmune diseases.[7]

Precursor for Novel Organic Materials

Beyond pharmaceuticals, this versatile intermediate has applications in materials science. The ability to introduce different functional groups via the bromine atom allows for the synthesis of novel organic materials with tailored electronic and photophysical properties. For example, related carbamate derivatives have been used to create donor building blocks for organic photovoltaic materials.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate. Standard analytical techniques are employed for this purpose.

Spectroscopic Data (Predicted)

Based on the analysis of structurally similar compounds, the following spectroscopic data can be anticipated:

-

¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group, a doublet for the methylene protons adjacent to the nitrogen, a singlet for the NH proton, and signals in the aromatic region corresponding to the protons on the bromophenyl ring.

-

¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbons of the ketone and the carbamate, the carbons of the tert-butyl group, the methylene carbon, and the carbons of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a standard method to assess the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically used.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.

Conclusion and Future Outlook

tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive bromophenyl group and a protected amine allows for the construction of a wide array of complex molecules. Its application as an intermediate in the synthesis of potential therapeutic agents, including enzyme inhibitors and anti-inflammatory compounds, highlights its importance in drug discovery and development. Furthermore, its utility in the creation of novel organic materials opens up avenues for advancements in materials science. As research continues to uncover new synthetic methodologies and explore novel biological targets, the demand for such well-defined and functionalized intermediates is expected to grow, solidifying the role of tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate as a key tool for chemical innovation.

References

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromophenethyl(ethyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl ethyl(2-oxoethyl)carbamate. Retrieved from [Link]

-

SciSpace. (1987). A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

National Institutes of Health. (n.d.). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Retrieved from [Link]

- Google Patents. (n.d.). US20220213099A1 - Prodrug compounds.

-

ResearchGate. (2023, June 4). (PDF) Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Retrieved from [Link]

-

ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]

-